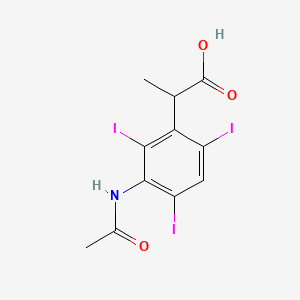
2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid is a chemical compound with the molecular formula C12H13I3N2O2. It is characterized by the presence of three iodine atoms attached to a phenyl ring, an acetylamino group, and a propionic acid moiety. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid typically involves the iodination of a phenyl ring followed by the introduction of an acetylamino group and a propionic acid side chain. The process can be summarized as follows:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Acetylation: The amino group is introduced through a reaction with acetic anhydride or acetyl chloride.
Propionic Acid Addition: The propionic acid moiety is added via a reaction with a suitable propionic acid derivative, such as propionyl chloride.
Industrial Production Methods
Industrial production of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can interact with biological molecules, leading to various effects:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Signal transduction pathways, oxidative stress pathways, and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,6-Triiodophenyl)propionic acid
- 2-(3-Amino-2,4,6-triiodophenyl)propionic acid
- 2-(3-Acetylamino-4,6-diiodophenyl)propionic acid
Comparison
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid is unique due to the presence of three iodine atoms and an acetylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
23217-81-4 |
|---|---|
Molecular Formula |
C11H10I3NO3 |
Molecular Weight |
584.91 g/mol |
IUPAC Name |
2-(3-acetamido-2,4,6-triiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H10I3NO3/c1-4(11(17)18)8-6(12)3-7(13)10(9(8)14)15-5(2)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
NMAGEGBGCORVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















